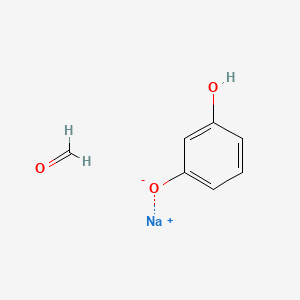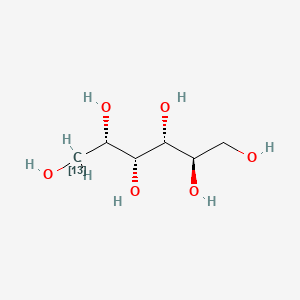
5-Fluororisperidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluororisperidone, also known as paliperidone palmitate, is an antipsychotic medication. It is a fluoropyrimidine derivative that is widely used for the treatment of cancer, particularly for colorectal cancer .
Synthesis Analysis
The synthesis of this compound involves several steps, including the conversion of the compound to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase (TS) and inhibits deoxythymidine mono-phosphate (dTMP) production .Molecular Structure Analysis
The molecular formula of this compound is C23H27FN4O2. It has a similar structure to the pyrimidine molecules of DNA and RNA, making it an analogue of uracil with a fluorine atom at the C-5 position .Chemical Reactions Analysis
This compound is converted to FdUMP, which forms a stable complex with TS, inhibiting dTMP production. This results in the depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms .Wissenschaftliche Forschungsanwendungen
5-Fluorouracil in Cancer Treatment : 5-Fluorouracil (5-FU) is widely used in cancer therapy. Its effectiveness in various cancers, resistance mechanisms, and strategies to increase its anti-cancer activity are well-documented. Notably, 5-FU's mechanism of action involves inhibition of thymidylate synthase, thereby obstructing DNA synthesis in cancer cells (Longley, Harkin, & Johnston, 2003).
5-Fluorouracil and Cardiotoxicity : 5-FU's cardiotoxic potential is a significant concern in its clinical use. This side effect can range from ECG changes to myocardial infarction. Understanding the mechanisms of this toxicity is crucial for patient safety (Steger, Hautmann, & Kölbl, 2012).
Resistance Mechanisms to 5-Fluorouracil : The resistance to 5-FU poses a challenge in chemotherapy. Mechanisms of resistance include alterations in drug metabolism and changes in target enzymes. Identifying new genes involved in resistance could provide new targets for chemotherapy or as predictive biomarkers (Zhang, Yin, Xu, & Chen, 2008).
Flucytosine and 5-Fluorouracil Metabolism : Flucytosine, a synthetic antimycotic compound, is metabolized into 5-fluorouracil (5-FU) in fungal cells, affecting RNA and DNA synthesis. This illustrates how fluorinated compounds can be employed in antimycotic treatments (Vermes, Guchelaar, & Dankert, 2000).
Fluorouracil in Colorectal Cancer : Fluorouracil remains a pivotal antineoplastic agent, especially in treating colorectal cancer. Its conversion to nucleotide levels is essential for its anticancer effect. Understanding its biochemistry and pharmacology has led to strategies to overcome resistance and enhance therapeutic efficacy (Pinedo & Peters, 1988).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-14-17(24)5-6-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYHYADOBEXLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1199589-74-6 |
Source


|
| Record name | 5-Fluororisperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199589746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-FLUORORISPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK7A3TF01W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[4-(hydroxymethyl)-2,3-dimethylcyclopentyl]-, [1S-(1alpha,2alpha,3alpha,4beta)]-](/img/no-structure.png)

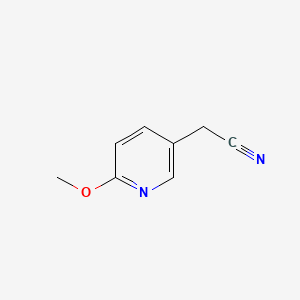
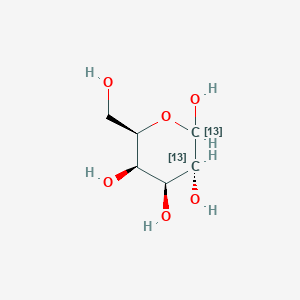
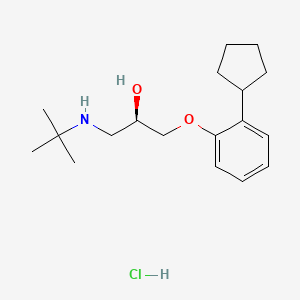
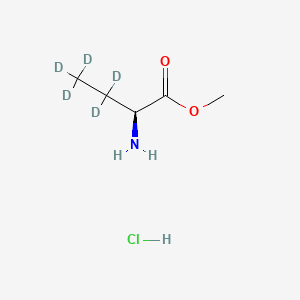
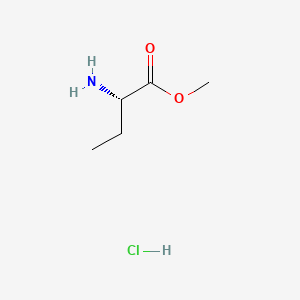

![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)

